molecular formula C21H19FN2O3S B2724874 (E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 327062-96-4

(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2724874
CAS RN: 327062-96-4
M. Wt: 398.45
InChI Key: WKOPKNYOGFYOSU-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O3S and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research into the anticancer properties of related thiophene derivatives has shown promising results. For instance, novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives have been synthesized and tested as anticancer agents, demonstrating significant anticancer activities against HepG2, MCF‐7, HCT‐116, and BJ1 cells. Compounds with alkyl linker modifications and bis-cyanoacrylamide moieties were particularly effective, suggesting a valuable avenue for developing new cancer treatments (Sroor et al., 2020).

Antimicrobial and Antioxidant Studies

Derivatives of thiophene compounds have been synthesized and assessed for their antimicrobial and antioxidant activities. For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. These findings underline the potential of thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Polymerization and Material Science

In the field of material science, ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ETTCA) has been synthesized and polymerized, exploring the kinetic parameters of its polymerization. The resulting polymers and copolymers exhibited moderate biological activity, suggesting applications in biocompatible materials and possibly in the medical field (Elsabee et al., 2011).

Synthesis of Heterocyclic Compounds

The chemical synthesis of heterocyclic compounds utilizing thiophene derivatives as precursors has been a significant area of research. These efforts have led to the creation of new heterocyclic systems with potential biological activities, indicating the versatility of thiophene derivatives in synthesizing a wide range of pharmacologically active compounds (Abdel-Motaal et al., 2020).

Synthesis and Application in Dyeing

Thiophene derivatives have also found applications in the synthesis of dyes. Azo dyes synthesized from thiophene derivatives have been reported to possess good coloration and fastness properties on polyester, showcasing the utility of these compounds in the textile industry (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(2-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-2-27-21(26)18-15-8-4-6-10-17(15)28-20(18)24-19(25)14(12-23)11-13-7-3-5-9-16(13)22/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOPKNYOGFYOSU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.